3,4-Dimethoxyphenylacetonitrile

Catalog No.
S597943
CAS No.
93-17-4
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxyphenylacetonitrile

CAS Number

93-17-4

Product Name

3,4-Dimethoxyphenylacetonitrile

IUPAC Name

2-(3,4-dimethoxyphenyl)acetonitrile

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

InChI Key

ASLSUMISAQDOOB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC#N)OC

Synonyms

2-(3,4-Dimethoxyphenyl)acetonitrile; 3,4-Dimethoxybenzeneacetonitrile; 3,4-Dimethoxybenzyl cyanide; NSC 6324; Veratryl Cyanide;

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC

Synthesis Precursor

,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide) finds use as a precursor in the synthesis of other organic compounds. Scientific literature documents its application in at least two reactions:

  • The synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile: This research describes the use of 3,4-dimethoxyphenylacetonitrile as a starting material for the preparation of a specific acrylonitrile compound [].
  • The preparation of modified diterpene (±) nimbidiol: In this study, 3,4-dimethoxyphenylacetonitrile plays a role in the preparation of a modified form of the naturally occurring diterpene nimbidiol. The reaction relies on a sulfenium ion mediated process for cyclization [].

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is an organic compound with the chemical formula C10H11NO2. It is a white crystalline solid at room temperature [].

This compound is not naturally abundant and is typically synthesized in a laboratory setting for use in scientific research []. Its significance lies in its role as a building block for the synthesis of more complex molecules with various potential applications [, ].


Molecular Structure Analysis

The key feature of 3,4-dimethoxyphenylacetonitrile's structure is the combination of two functional groups:

  • A methoxy group (OCH3) at both the 3rd and 4th positions of the benzene ring. These methoxy groups donate electrons into the ring, making it more reactive.
  • An acetonitrile group (CH2CN) attached to the benzene ring. This group introduces a nitrile functionality (C≡N) which can participate in various chemical reactions.

The spatial arrangement of these groups likely influences the molecule's reactivity and interactions with other molecules []. However, detailed studies on the specific three-dimensional structure are not readily available.


Chemical Reactions Analysis

3,4-Dimethoxyphenylacetonitrile is a versatile building block used in organic synthesis. Here are some documented examples:

  • Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

    This reaction involves condensation of 3,4-dimethoxyphenylacetonitrile with a benzothiophene derivative to form a conjugated molecule with potential applications in material science [].

    C10H11NO2 + C8H6S -> C18H13NOS (Equation 1) []
  • Preparation of modified diterpene (±) nimbidiol

    This reaction utilizes 3,4-dimethoxyphenylacetonitrile as a precursor in a multi-step process to create a modified form of a naturally occurring diterpene molecule with potential medicinal properties [].


Physical And Chemical Properties Analysis

  • Melting point: 62-65°C []
  • Boiling point: 177-178°C (10 mmHg) []
  • Solubility: Soluble in organic solvents like dichloromethane and methanol []
  • Stability: Stable under ambient conditions []

XLogP3

1.2

LogP

1.15 (LogP)

Melting Point

62.75 °C

UNII

62C8S706SP

GHS Hazard Statements

Aggregated GHS information provided by 184 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (47.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (52.17%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

93-17-4

Wikipedia

Homoveratronitrile

Dates

Modify: 2023-08-15

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